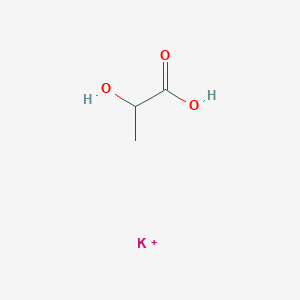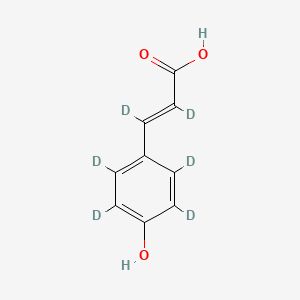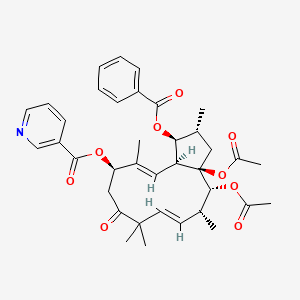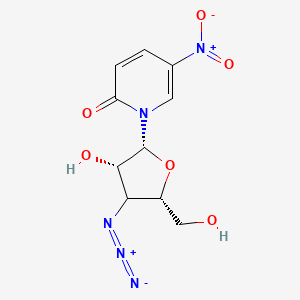
4-N-Butylaniline-D15
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-N-Butylaniline-D15: is a deuterated compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is a derivative of 4-N-Butylaniline, where the hydrogen atoms are replaced with deuterium. Deuterium is a stable isotope of hydrogen with an additional neutron, making it useful in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-N-Butylaniline-D15 typically involves the deuteration of 4-N-Butylaniline. This can be achieved through several methods, including:
Catalytic Exchange: Using a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium.
Chemical Deuteration: Using deuterated reagents such as deuterated acids or bases to achieve the exchange of hydrogen for deuterium.
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes, often using continuous flow reactors to ensure efficient and consistent deuterium incorporation. The reaction conditions are optimized to achieve high yields and purity of the deuterated product.
化学反应分析
Types of Reactions: 4-N-Butylaniline-D15 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: It can be reduced to form the corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed:
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
科学研究应用
4-N-Butylaniline-D15 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in NMR spectroscopy and mass spectrometry to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of deuterated materials for improved stability and performance in various industrial applications.
作用机制
The mechanism of action of 4-N-Butylaniline-D15 is primarily related to its use as a deuterated compound. Deuterium atoms have a higher mass than hydrogen atoms, which can influence the vibrational frequencies and bond strengths in molecules. This isotopic effect can be used to study reaction mechanisms and molecular interactions in greater detail. The molecular targets and pathways involved depend on the specific application and the system being studied.
相似化合物的比较
4-N-Butylaniline: The non-deuterated version of the compound.
4-Methoxyaniline-2,3,5,6-d4: Another deuterated aniline derivative.
Nicotinonitrile-d4: A deuterated nitrile compound.
Comparison: 4-N-Butylaniline-D15 is unique due to its specific deuteration pattern, which makes it particularly useful in NMR spectroscopy and mass spectrometry. Compared to its non-deuterated counterpart, 4-N-Butylaniline, the deuterated version provides enhanced stability and distinct isotopic labeling, which is valuable in various analytical and research applications.
属性
分子式 |
C10H15N |
|---|---|
分子量 |
164.32 g/mol |
IUPAC 名称 |
N,N,2,3,5,6-hexadeuterio-4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)aniline |
InChI |
InChI=1S/C10H15N/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8H,2-4,11H2,1H3/i1D3,2D2,3D2,4D2,5D,6D,7D,8D/hD2 |
InChI 键 |
OGIQUQKNJJTLSZ-RRFMZHHTSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H])N([2H])[2H])[2H] |
规范 SMILES |
CCCCC1=CC=C(C=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


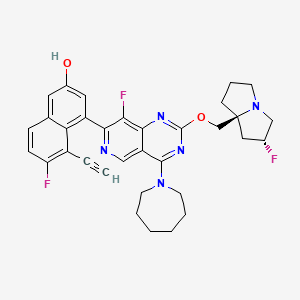
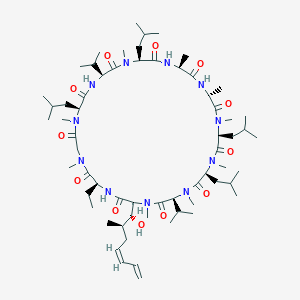
![5,7-dihydroxy-2-[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chromen-4-one](/img/structure/B12394398.png)
